Anabasine

概要

説明

アナバシンは、タバコの木 (Nicotiana glauca) やタバコ (Nicotiana tabacum) などの植物に自然に存在するアルカロイドです。ニコチンと構造異性体であり、同様の化学構造を共有しますが、生物学的効果は異なります。 歴史的に、アナバシンは毒性があるため、殺虫剤として使用されてきました .

2. 製法

合成ルートと反応条件: アナバシンは、いくつかの方法で合成することができます。一般的な合成ルートの1つは、2-ピコリンと1,5-ジブロモペンタンを反応させ、続いて環化してピペリジン環を形成するものです。 この反応は、通常、水素化ナトリウムなどの塩基を必要とし、還流条件下で行われます .

工業生産方法: アナバシンの工業生産は、通常、植物源、特にタバコ属の種から抽出する方法で行われます。 抽出プロセスには、溶媒抽出と、結晶化やクロマトグラフィーなどの精製工程が含まれ、純粋な形でアルカロイドを単離します .

準備方法

Synthetic Routes and Reaction Conditions: Anabasine can be synthesized through several methods. One common synthetic route involves the reaction of 2-picoline with 1,5-dibromopentane, followed by cyclization to form the piperidine ring. The reaction typically requires a base such as sodium hydride and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly from species of the Nicotiana genus. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to isolate the alkaloid in its pure form .

化学反応の分析

反応の種類: アナバシンは、以下を含むさまざまな化学反応を起こします。

酸化: アナバシンは、過酸化水素などの酸化剤を用いて、アナバシンN-オキシドを形成するために酸化することができます。

還元: アナバシンを還元すると、ジヒドロアナバシンが生成されます。通常、水素化リチウムアルミニウムなどの還元剤が使用されます。

一般的な試薬と条件:

酸化: 過酸化水素、酢酸、熱。

還元: 水素化リチウムアルミニウム、エーテル系溶媒、低温。

主な生成物:

酸化: アナバシンN-オキシド。

還元: ジヒドロアナバシン。

科学的研究の応用

アナバシンは、科学研究においてさまざまな応用があります。

化学: より複雑なアルカロイドの合成における前駆体として、および有機合成における試薬として使用されます。

生物学: ニコチン性アセチルコリン受容体に対する効果について研究されており、受容体の機能とシグナル伝達経路に関する知見を提供しています。

医学: 潜在的な治療効果について調査されており、ニコチン性受容体アゴニストとしての役割が含まれており、神経疾患の治療に影響を与える可能性があります。

作用機序

アナバシンは、主にニコチン性アセチルコリン受容体 (nAChR) に作用することでその効果を発揮します。これらの受容体において完全アゴニストとして作用し、脱分極とそれに続く神経細胞の活性化を引き起こします。 高用量では、アナバシンはニコチン中毒と同様に脱分極遮断を引き起こす可能性があり、筋肉麻痺などの症状を引き起こし、重症の場合、心室停止による死亡に至ることがあります .

6. 類似の化合物との比較

アナバシンは、ニコチンなどの他のアルカロイドと比較されることがよくあります。

ニコチン: どちらもタバコに含まれ、nAChRに作用しますが、アナバシンはニコチンよりも効力が弱く、毒性プロファイルが異なります。

アナタビン: タバコに含まれる別のアルカロイドで、受容体活性は似ていますが、薬物動態と生物学的効果が異なります。

ロベリン: ロベリア属の植物に含まれるロベリンも、nAChRに作用しますが、ドパミン輸送体にも追加の効果があるため、アナバシンとは異なります

アナバシンは、特異的な受容体相互作用と、殺虫剤としての歴史的な使用により、他の類似のアルカロイドとは異なります。

類似化合物との比較

Anabasine is often compared to other alkaloids such as:

Nicotine: Both are found in tobacco plants and act on nAChRs, but this compound is less potent and has a different toxicity profile.

Anatabine: Another tobacco alkaloid with similar receptor activity but differing in its pharmacokinetics and biological effects.

Lobeline: Found in Lobelia species, lobeline also acts on nAChRs but has additional effects on dopamine transporters, making it distinct from this compound

This compound’s uniqueness lies in its specific receptor interactions and its historical use as an insecticide, setting it apart from other similar alkaloids.

生物活性

Anabasine, a naturally occurring alkaloid found in tobacco and other plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, summarizing key research findings, case studies, and experimental data to provide an authoritative overview.

Chemical Structure and Properties

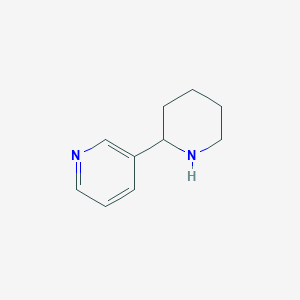

This compound is chemically classified as with the molecular formula . It is structurally similar to nicotine, possessing a pyridine ring that contributes to its biological activity.

1. Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, a series of synthesized N-acyl derivatives showed pronounced analgesic effects in animal models, particularly in reducing pain responses induced by acetic acid .

| Compound | Pain Response Reduction (%) |

|---|---|

| This compound Derivative 1 | 45% |

| This compound Derivative 2 | 55% |

| This compound Derivative 3 | 60% |

2. Antimicrobial and Antiviral Activity

This compound and its derivatives have been evaluated for their antimicrobial and antiviral properties. In vitro studies indicated that certain this compound derivatives demonstrated strong antibacterial activity against Escherichia coli and Bacillus subtilis, with some compounds showing moderate activity .

| Microorganism | Activity Level (mm zone of inhibition) |

|---|---|

| E. coli | 15 mm |

| B. subtilis | 14 mm |

3. Neurological Effects

This compound has been investigated for its effects on neurological functions. A study involving rats demonstrated that this compound administration could reverse impairments in working memory induced by NMDA receptor antagonism . The results indicated a dose-dependent improvement in memory performance:

| Dose (mg/kg) | Percent Correct Rejection (%) |

|---|---|

| 0.2 | 94.7 |

| 2.0 | 95.5 |

Case Study: Effects on Nicotine Withdrawal

In a controlled study, this compound was shown to attenuate nicotine withdrawal symptoms in rodents, suggesting potential therapeutic applications for smoking cessation . The study utilized a radial-arm maze to assess cognitive performance under varying doses of this compound.

Case Study: Developmental Toxicity in Zebrafish

Another significant study explored the developmental toxicity of this compound using zebrafish embryos. It was found that higher concentrations of this compound decreased hatching rates significantly, indicating dose-dependent toxicity. However, when combined with cucurbituril (a nano-carrier), the toxicity was markedly reduced .

The biological activities of this compound are believed to be mediated through various mechanisms:

- NMDA Receptor Modulation : this compound may influence glutamatergic signaling pathways, which are crucial for memory and learning processes.

- Antimicrobial Action : The structural components of this compound allow it to interact with bacterial cell membranes, leading to increased permeability and cell death.

- Pain Modulation : Its analgesic effects may involve interactions with opioid receptors or modulation of inflammatory pathways.

特性

IUPAC Name |

3-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859409 | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS No. |

13078-04-1, 494-52-0 | |

| Record name | (±)-Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: 9 °C, 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Anabasine interact with its target, and what are the downstream effects?

A1: this compound primarily targets nicotinic acetylcholine receptors (nAChRs) in the body. [, ] Similar to Nicotine, it acts as an agonist, binding to these receptors and mimicking the effects of the neurotransmitter acetylcholine. [, ] This interaction leads to a cascade of downstream effects, including the release of neurotransmitters like dopamine and norepinephrine. [, ] These neurotransmitters play crucial roles in various physiological processes, including mood regulation, attention, and reward pathways.

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2: * Molecular Formula: C10H14N2 [, , ]* Molecular Weight: 162.23 g/mol [, ]

- IR Spectroscopy: Characteristic peaks have been observed, confirming the presence of specific functional groups. [, ]

- NMR Spectroscopy: Studies employing 1H and 13C NMR have provided detailed insights into the structure and conformation of this compound. [, ]

Q3: Are there studies on the performance and applications of this compound under various conditions?

A3: While information on the material compatibility of this compound is limited, studies have investigated its stability under different conditions. Research indicates that this compound can degrade under certain environmental conditions. [] Additionally, the formation of its nitrosamine derivative, N'-Nitrosonornicotine, in the presence of nitrosating agents, has raised concerns regarding its potential health risks. []

Q4: Does this compound exhibit any catalytic properties?

A4: this compound itself is not known to possess catalytic properties. Its primary mode of action revolves around its interaction with nAChRs.

Q5: Have there been any computational studies conducted on this compound?

A5: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound with β-cyclodextrin for potential encapsulation and drug delivery applications. []

Q6: How do structural modifications of this compound impact its activity, potency, and selectivity?

A6: While detailed SAR studies on this compound are limited in the provided research, comparisons with related alkaloids like Nicotine and Anatabine highlight the influence of structural variations on their pharmacological profiles. [, , ] These differences suggest that even subtle modifications to the this compound structure could significantly alter its binding affinity, selectivity for nAChR subtypes, and downstream effects.

Q7: What does research reveal about the in vitro and in vivo efficacy of this compound?

A9: In vitro studies utilizing human choriocarcinoma cells and term placental microsomes demonstrated that this compound inhibits aromatase, an enzyme crucial for estrogen synthesis. [] This finding suggests a potential mechanism for the observed lower estrogen levels in women who smoke. [] Animal studies revealed that this compound, along with other minor tobacco alkaloids, could reduce weight gain and body fat in rats, potentially by decreasing food intake and increasing physical activity. [] Further research is necessary to explore its therapeutic potential in humans.

Q8: What is the toxicological profile of this compound, and what are its potential long-term effects?

A10: this compound is a toxic alkaloid. [, ] It exhibits toxicity in various species, including insects and mammals. [, , ] Research has shown that this compound can induce teratogenic effects, such as arthrogryposis and cleft palate, in livestock when ingested by pregnant animals. [, , ]

Q9: What analytical techniques are employed to characterize and quantify this compound?

A9: Various analytical techniques have been used to characterize and quantify this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify and quantify this compound in plant extracts and biological samples. [, , , ]

- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying this compound, often coupled with UV or mass spectrometric detection. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive and specific technique for quantifying this compound in biological matrices, such as plasma. []

- Ultra-Performance Liquid Chromatography-High-Resolution Electrospray Ionization-Mass Spectrometry (UPLC-HRESI-MS): Provides high sensitivity and resolution for identifying and characterizing this compound in complex mixtures. []

Q10: What is the environmental impact of this compound, and are there strategies to mitigate potential negative effects?

A12: While this compound's use as an insecticide is documented, [, , ] more research is needed to understand its degradation pathways and long-term ecological impact fully.

Q11: Are there any known alternatives or substitutes for this compound, and how do they compare?

A13: While this compound is structurally similar to Nicotine, they have different pharmacological profiles. [, , , ] Further research is required to determine viable substitutes for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。